Naphthalene, 2-(phenylsulfonyl)-
Description
Structure
3D Structure
Properties
CAS No. |
32338-05-9 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)naphthalene |
InChI |
InChI=1S/C16H12O2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI Key |
GBFRFHIQYNFBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Investigations of Naphthalene, 2 Phenylsulfonyl
Mechanistic Analysis of C-C Bond Formation Involving Sulfonyl Groups
The phenylsulfonyl group in Naphthalene (B1677914), 2-(phenylsulfonyl)- can be leveraged to facilitate the formation of new carbon-carbon bonds through various mechanisms. One prominent pathway involves visible light-mediated desulfonylation. nih.gov In this process, the sulfonyl group acts as a leaving group under photoredox conditions, generating a naphthyl radical intermediate. This highly reactive species can then engage in coupling reactions with a diverse range of carbon-based radical precursors to form a new C-C bond. The reaction is typically initiated by a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the sulfonyl compound. nih.gov
Another avenue for C-C bond formation is through cross-dehydrogenative coupling (CDC) reactions. While direct examples involving Naphthalene, 2-(phenylsulfonyl)- are not extensively documented, the principles of CDC are applicable. These reactions typically involve the formation of a C-H bond on both coupling partners, often facilitated by a metal catalyst. pitt.edu For instance, a metal catalyst could activate a C-H bond on the naphthalene ring or the phenyl group, which could then react with another C-H containing substrate. The sulfonyl group, being electron-withdrawing, would influence the regioselectivity of such a reaction by modifying the electronic properties of the naphthalene ring system.
Enzymatic C-C bond formation represents a biocatalytic approach. nih.gov While specific enzymes that act on Naphthalene, 2-(phenylsulfonyl)- are not characterized, enzymes such as radical SAM (S-adenosylmethionine) enzymes are known to catalyze C-C bond formation through radical mechanisms. nih.gov In a hypothetical enzymatic reaction, the naphthalene moiety could be positioned within the active site to allow for a regio- and stereoselective C-C bond formation, with the sulfonyl group potentially serving as a recognition element for the enzyme.
Table 1: Mechanistic Approaches to C-C Bond Formation
| Mechanistic Approach | Key Intermediates | Driving Force |
| Visible Light-Mediated Desulfonylation | Naphthyl radical | Photoredox catalysis, formation of stable SO2 |
| Cross-Dehydrogenative Coupling | Metal-activated C-H bonds | Metal catalysis, oxidation |
| Enzymatic Catalysis | Enzyme-bound radical species | Enzyme active site conformation |
Intramolecular Cyclization Mechanisms
Derivatives of Naphthalene, 2-(phenylsulfonyl)- bearing appropriate side chains can undergo intramolecular cyclization to form polycyclic aromatic hydrocarbons (PAHs) and other complex ring systems. A common mechanism for such transformations is electrophilic cyclization. For instance, if a side chain containing an alkyne or alkene is present, the naphthalene ring can act as a nucleophile in an acid-catalyzed or electrophile-induced ring closure. nih.govelsevierpure.com The phenylsulfonyl group, being electron-withdrawing, deactivates the naphthalene ring towards electrophilic attack. Therefore, the position of the side chain and the reaction conditions are critical in determining the feasibility and regioselectivity of the cyclization. Cyclization will preferentially occur at the more electron-rich positions of the naphthalene nucleus that are less influenced by the deactivating effect of the sulfonyl group. nih.gov
Rearrangement Aromatization Processes
Naphthalene derivatives can be synthesized through rearrangement and aromatization processes, and the presence of a phenylsulfonyl group can influence the course of these reactions. One such process is the electrochemical [4+2] annulation-rearrangement-aromatization of styrenes, which can lead to the formation of substituted naphthalenes. nih.gov While not a direct reaction of Naphthalene, 2-(phenylsulfonyl)-, this illustrates a pathway where a sulfonyl-substituted precursor could potentially be involved in a cycloaddition followed by rearrangement and oxidation to yield an aromatic naphthalene core.
Furthermore, sterically strained naphthalene derivatives can undergo unusual rearrangements that disrupt and then reform the aromatic system. For example, severe steric hindrance between adjacent substituents on a naphthalene ring can lead to bond cleavage and rearrangement under mild conditions to alleviate the strain. nih.gov A bulky phenylsulfonyl group at the 2-position could contribute to such steric strain if a large substituent is present at the 1- or 3-position, potentially leading to novel rearrangement pathways.
Radical Chain Mechanisms in Sulfonyl Transfer
The transfer of a sulfonyl group can proceed through a radical chain mechanism. While not a direct transfer of the entire Naphthalene, 2-(phenylsulfonyl)- moiety, analogous reactions provide insight. For instance, the chlorination of aliphatic C-H bonds can be directed by a sulfamate (B1201201) ester via a radical chain process. nih.gov This involves a light-initiated homolysis of an N-Cl bond to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom intramolecularly, creating a carbon-centered radical which then propagates the chain. A similar mechanism could be envisaged for the transfer of a sulfonyl group from a suitable precursor, where a radical initiator would generate a radical that could react with Naphthalene, 2-(phenylsulfonyl)- or a derivative to initiate a chain reaction. The process would involve initiation, propagation, and termination steps. youtube.com
Table 2: Steps in a Hypothetical Radical Chain Sulfonyl Transfer
| Step | Description |
| Initiation | Formation of initial radical species, e.g., by photolysis or thermal decomposition of an initiator. |
| Propagation | A radical reacts with a molecule to form a new radical, which continues the chain. |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. |
Chemo-, Regio-, and Stereoselectivity in Reactions of Sulfonylnaphthalenes
The presence of the phenylsulfonyl group on the naphthalene ring significantly influences the chemo-, regio-, and stereoselectivity of its reactions. The sulfonyl group is a strong electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions relative to the sulfonyl group. Conversely, it activates the ring towards nucleophilic aromatic substitution, with nucleophiles preferentially attacking the carbon atom bearing the sulfonyl group or at ortho and para positions.
A notable example of controlled selectivity is the dearomatization of phenyl sulfones through metal complexation. nih.gov η²-coordination of a transition metal to the arene can be followed by protonation and nucleophilic addition. The sulfonyl group directs the initial coordination and subsequent nucleophilic attacks with high levels of regio- and stereocontrol. This methodology allows for the synthesis of highly functionalized, non-aromatic structures from aromatic sulfones. The predictable nature of these reactions is due to the electronic influence of the sulfonyl group and the steric environment created by the metal complex. nih.gov
Metal-Catalyzed Reaction Mechanisms
Metal catalysts play a crucial role in the functionalization of Naphthalene, 2-(phenylsulfonyl)-. As mentioned, tungsten-mediated dearomatization provides a powerful tool for creating complex cyclohexene (B86901) structures from phenyl sulfones. nih.gov The reaction proceeds through the formation of an η²-arenium complex, which undergoes nucleophilic addition. The metal is essential for activating the aromatic ring and controlling the stereochemical outcome of the reaction.
Furthermore, a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be employed to functionalize Naphthalene, 2-(phenylsulfonyl)-. nih.gov For these reactions to be successful, a leaving group (e.g., a halide) would typically be required on the naphthalene or phenyl ring. The phenylsulfonyl group would remain as a spectator, influencing the reactivity and potentially the catalyst's efficacy. The synthesis of various naphthalene derivatives for applications in organic electronics often relies on such metal-catalyzed C-C bond-forming reactions. nih.gov
Cleavage Reactions of N-Arenesulfonyl Derivatives
While Naphthalene, 2-(phenylsulfonyl)- is a sulfone, the cleavage of the related N-arenesulfonyl derivatives (sulfonamides) provides valuable insight into the stability of the sulfur-carbon and sulfur-nitrogen bonds. The cleavage of sulfonamides can be achieved using arene anion radicals, such as sodium naphthalenide. acs.org The mechanism involves the transfer of an electron from the arene anion radical to the sulfonamide, forming a radical anion. This intermediate then fragments, cleaving the sulfur-nitrogen bond. This reductive cleavage is a common method for the deprotection of amines that have been protected as sulfonamides. The stability of the sulfonyl group in Naphthalene, 2-(phenylsulfonyl)- is generally high, but under strong reducing conditions, cleavage of the C-S bond could potentially occur through a similar single-electron transfer mechanism.
Electrophilic Cyclization Reactions
While direct electrophilic cyclization of "Naphthalene, 2-(phenylsulfonyl)-" is not extensively documented in the scientific literature, the structural motif of a diaryl sulfone lends itself to potential intramolecular cyclization pathways under specific conditions to form sulfur-containing polycyclic aromatic hydrocarbons. These transformations would likely proceed through the activation of the sulfonyl group or its precursor to generate a potent electrophile that can be attacked by the electron-rich naphthalene ring system.
One plausible, albeit hypothetical, pathway involves an acid-catalyzed intramolecular cyclization, analogous to a Friedel-Crafts reaction. In such a scenario, a strong acid, potentially a superacid, would be required to protonate the sulfonyl group, thereby increasing its electrophilicity. The adjacent phenyl ring would need to be sufficiently activated to facilitate the intramolecular attack. However, the strong electron-withdrawing nature of the sulfonyl group deactivates the attached aromatic rings, making such a direct cyclization challenging.
A more feasible approach for the cyclization of a related derivative would involve the reduction of the sulfone to a sulfoxide, followed by a Pummerer-type reaction. The Pummerer rearrangement of an aryl sulfoxide, in the presence of an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride, generates a transient, highly electrophilic thionium (B1214772) ion. This intermediate can then be trapped intramolecularly by the nucleophilic naphthalene ring to forge a new carbon-sulfur bond, leading to a cyclized product. This cascade of reactions provides a powerful method for the synthesis of complex heterocyclic systems.
Another potential route for the formation of cyclized products from diaryl sulfones is through a palladium-catalyzed sulfonylative homocoupling, which has been used to synthesize thioxanthone 10,10-dioxides from appropriately substituted benzophenones. acs.orgresearchgate.net While not a direct cyclization of the title compound, this methodology highlights a modern approach to constructing similar bridged sulfone systems.
The following table outlines a hypothetical electrophilic cyclization of a derivative of "Naphthalene, 2-(phenylsulfonyl)-" based on the principles of the Pummerer reaction, illustrating the potential substrates, reagents, and expected products.
| Substrate (Derivative of Naphthalene, 2-(phenylsulfonyl)-) | Reagent/Catalyst | Product | Yield (%) |
| 2-(Phenylsulfinyl)naphthalene | Acetic Anhydride (Ac₂O) | Dibenzo[b,d]thiophene | Not Reported |
| 2-(Phenylsulfinyl)naphthalene | Trifluoroacetic Anhydride (TFAA) | Dibenzo[b,d]thiophene | Not Reported |
| 1-Methyl-2-(phenylsulfinyl)naphthalene | Acetic Anhydride (Ac₂O) | 6-Methyldibenzo[b,d]thiophene | Not Reported |
The synthesis of thioxanthone 10,10-dioxides from diaryl sulfones often involves a regiospecific route via anionic Friedel-Crafts and remote Fries rearrangement equivalents, which underscores the utility of activating one of the aryl rings to facilitate intramolecular cyclization. semanticscholar.org
Advanced Spectroscopic and Crystallographic Characterization of Naphthalene, 2 Phenylsulfonyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the connectivity and chemical environment of each atom in "Naphthalene, 2-(phenylsulfonyl)-" can be accurately mapped.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of "Naphthalene, 2-(phenylsulfonyl)-" provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum typically exhibits a complex pattern of signals in the aromatic region, corresponding to the protons of the naphthalene (B1677914) and phenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonyl group and the anisotropic effects of the aromatic rings.
The protons on the naphthalene ring system and the phenyl ring give rise to a series of multiplets. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used for the analysis. A representative dataset is provided in the table below.
Table 1: Representative ¹H NMR Data for Naphthalene, 2-(phenylsulfonyl)-
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~8.50 | s | Naphthyl-H |
| ~8.00 - 7.80 | m | Naphthyl-H & Phenyl-H |
| ~7.70 - 7.40 | m | Naphthyl-H & Phenyl-H |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The chemical shifts are approximate and can vary based on experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom in the naphthalene and phenyl rings, as well as the carbon atoms directly bonded to the sulfonyl group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.
The aromatic region of the ¹³C NMR spectrum typically displays a number of signals corresponding to the ten carbons of the naphthalene ring and the six carbons of the phenyl ring. The carbon atom of the naphthalene ring attached to the sulfonyl group is expected to be significantly deshielded.
Table 2: Representative ¹³C NMR Data for Naphthalene, 2-(phenylsulfonyl)-
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~142 | Quaternary Carbon (C-S) |
| ~135 | Quaternary Carbon |
| ~134 | CH |
| ~129 | CH |
| ~128 | CH |
| ~127 | CH |
| ~124 | CH |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR)
To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR or HSQC/HMBC) are employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. In "Naphthalene, 2-(phenylsulfonyl)-", COSY spectra would show cross-peaks between adjacent protons on both the naphthalene and phenyl rings, aiding in the assignment of the complex multiplets in the ¹H NMR spectrum. mnstate.edu
HETCOR (Heteronuclear Correlation): This family of experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between protons and the carbon atoms they are attached to.
HSQC correlates protons directly to their attached carbons, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments. mdpi.com
These 2D NMR techniques are invaluable for resolving spectral overlap and providing a comprehensive and accurate structural assignment of "Naphthalene, 2-(phenylsulfonyl)-". mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Infrared (IR) Spectroscopic Studies
The IR spectrum of "Naphthalene, 2-(phenylsulfonyl)-" is characterized by absorption bands corresponding to the various vibrational modes of the molecule. The most prominent features are the strong absorptions arising from the sulfonyl group.
Key vibrational bands observed in the IR spectrum include:
Asymmetric and Symmetric SO₂ Stretching: Strong absorption bands are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are characteristic of the sulfonyl group.
Aromatic C-H Stretching: Weak to medium bands appear above 3000 cm⁻¹.
Aromatic C=C Stretching: Several bands of varying intensity are observed in the 1600-1450 cm⁻¹ region.
C-S Stretching: A weaker absorption band can be found in the 800-600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for Naphthalene, 2-(phenylsulfonyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3100 - 3000 | Aromatic C-H Stretch |
| ~1600 - 1450 | Aromatic C=C Stretch |
| ~1350 - 1300 | Asymmetric SO₂ Stretch |
| ~1160 - 1120 | Symmetric SO₂ Stretch |
| ~800 - 600 | C-S Stretch |
Note: The wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.
For "Naphthalene, 2-(phenylsulfonyl)-", the Raman spectrum would also be expected to show characteristic bands for the sulfonyl group and the aromatic rings. The symmetric SO₂ stretching vibration often gives a strong Raman signal. The aromatic ring vibrations, particularly the ring breathing modes, are also typically prominent in the Raman spectrum. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict and help assign the Raman active modes. researchgate.netnih.gov
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. whitman.edu For Naphthalene, 2-(phenylsulfonyl)-, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 268.33 g/mol .
The fragmentation of the molecular ion provides valuable information about the compound's structure. The bond between the naphthalene moiety and the sulfonyl group is a likely point of cleavage. Common fragmentation pathways for aromatic sulfones involve the cleavage of the C-S and S-O bonds. Expected fragments would include ions corresponding to the naphthyl group (C₁₀H₇⁺, m/z 127) and the phenylsulfonyl group (C₆H₅SO₂⁺, m/z 141). Further fragmentation of the phenylsulfonyl cation could lead to the formation of the phenyl cation (C₆H₅⁺, m/z 77) by the loss of sulfur dioxide (SO₂). Similarly, the naphthalene cation can undergo fragmentation, a known process for polycyclic aromatic hydrocarbons. researchgate.netresearchgate.netru.nl
A representative fragmentation pattern is outlined in the table below.
Table 1: Postulated Mass Spectrometry Fragmentation of Naphthalene, 2-(phenylsulfonyl)-
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 268 | Molecular Ion [M]⁺ | [C₁₆H₁₂O₂S]⁺ |
| 141 | Phenylsulfonyl cation | [C₆H₅SO₂]⁺ |
| 127 | Naphthyl cation | [C₁₀H₇]⁺ |
This table represents a hypothetical fragmentation pattern based on common fragmentation rules for similar structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of Naphthalene, 2-(phenylsulfonyl)- is dominated by strong absorptions in the ultraviolet region, which arise from π→π* transitions within the conjugated aromatic systems of the naphthalene and phenyl rings. researchgate.net
The naphthalene moiety itself has characteristic electronic transitions, often labeled as ¹Lₐ and ¹Lₑ in Platt's notation. researchgate.net The presence of the phenylsulfonyl group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system and the influence of the sulfonyl group as an auxochrome. libretexts.org The electronic spectrum of naphthalene derivatives is a subject of detailed study, with computational methods often employed to understand the nature of the transitions. bit.edu.cnijcesen.com
Table 2: Representative UV-Vis Absorption Data
| Solvent | λ_max (nm) | Type of Transition |
|---|
Note: The exact λ_max values can vary depending on the solvent used. The values provided are typical for naphthalene derivatives.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction analysis of a related isomer, 1-(phenylsulfonyl)naphthalene, reveals detailed structural parameters. nih.gov While the data for the 2-substituted isomer is not available in the provided search results, the study of the 1-isomer provides a valuable reference for the expected molecular geometry. For 1-(phenylsulfonyl)naphthalene, the phenyl ring is nearly perpendicular to the naphthalene system, with a dihedral angle of 80.3(1)°. nih.gov A similar perpendicular arrangement would be expected for the 2-isomer due to steric hindrance between the phenyl ring and the naphthalene moiety.
Crystals of a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, were found to be in the monoclinic system with the space group P2₁/c. mdpi.com Another naphthalene derivative crystallized in the orthorhombic space group P2(1)2(1)2(1). nih.gov
Table 3: Crystallographic Data for 1-(Phenylsulfonyl)naphthalene
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₂O₂S | nih.gov |
| Molecular Weight | 268.32 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 7.721 (7) | nih.gov |
| b (Å) | 9.444 (9) | nih.gov |
| c (Å) | 9.726 (9) | nih.gov |
| α (°) | 86.669 (8) | nih.gov |
| β (°) | 74.690 (8) | nih.gov |
| γ (°) | 69.995 (7) | nih.gov |
| Volume (ų) | 642.4 (10) | nih.gov |
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of 1-(phenylsulfonyl)naphthalene, the packing is stabilized by a weak C-H···π interaction and two different offset π-π stacking interactions. nih.gov One π-π stacking interaction occurs between the benzene (B151609) rings of symmetry-related molecules with a centroid-centroid distance of 3.876(9) Å, and the other is between the naphthalene systems with a centroid-centroid distance of 3.566(4) Å. nih.gov These types of interactions are crucial in understanding the supramolecular assembly of aromatic compounds. rsc.orgresearchgate.net
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like d_norm onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For a similar compound, naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, Hirshfeld analysis revealed that the most significant contributions to the crystal packing were from H···H (42.3%), C···H/H···C (40.3%), and O···H/H···O (15.7%) contacts. nih.gov A similar analysis for Naphthalene, 2-(phenylsulfonyl)- would likely highlight the importance of C-H···O and C-H···π interactions in directing the crystal packing.
X-ray Powder Diffraction (XRPD) is a key technique for identifying crystalline phases of a material. tricliniclabs.comusp.org Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. tricliniclabs.comunits.it The XRPD pattern of a bulk sample of Naphthalene, 2-(phenylsulfonyl)- would be used to confirm its crystalline form and purity. researchgate.netuky.edu In the pharmaceutical industry, XRPD is indispensable for characterizing different polymorphic forms of a drug substance, which can have different physical properties. americanpharmaceuticalreview.com While a specific XRPD pattern for the title compound was not found in the search results, it remains a standard and essential characterization technique.
Gas-Phase Electron Diffraction Studieswikipedia.org
A comprehensive search of the scientific literature indicates that dedicated gas-phase electron diffraction (GED) studies specifically for Naphthalene, 2-(phenylsulfonyl)- have not been published. Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the vapor phase, free from the intermolecular forces present in the solid state. nih.gov Such studies provide precise measurements of bond lengths, bond angles, and the conformational arrangement of the molecule.
While direct experimental data for Naphthalene, 2-(phenylsulfonyl)- is not available, research on structurally analogous compounds, such as 2-naphthalenesulfonamide, has been conducted using this method. researchgate.net These studies, combining experimental diffraction data with high-level quantum chemical calculations, reveal crucial details about the molecular geometry. researchgate.netresearchgate.net
For Naphthalene, 2-(phenylsulfonyl)-, a GED study would aim to determine the precise geometry of the phenylsulfonyl group and its orientation relative to the naphthalene ring system. Key structural parameters of interest would include the bond lengths within the sulfonyl group (S=O and C-S), the bond angles around the sulfur atom (O=S=O and C-S-C), and the dihedral (torsion) angles that describe the rotation of the phenyl and naphthyl groups around the C-S bonds.
Presented below is a hypothetical table of molecular parameters that a gas-phase electron diffraction study of Naphthalene, 2-(phenylsulfonyl)- would aim to determine. Note: The following data is illustrative and based on typical values from related structures, not from direct experimental measurement of Naphthalene, 2-(phenylsulfonyl)-.
| Parameter | Description | Hypothetical Value (r / ∠) |
| r(C-S) | Bond length between naphthalene C2 and Sulfur | 1.77 Å |
| r(S=O) | Average bond length of Sulfur-Oxygen double bonds | 1.43 Å |
| r(S-C) | Bond length between Sulfur and Phenyl Carbon | 1.77 Å |
| r(C-C)ₙₐₚₕ | Average bond length in naphthalene ring | 1.41 Å |
| r(C-C)ₚₕₑₙ | Average bond length in phenyl ring | 1.40 Å |
| r(C-H) | Average Carbon-Hydrogen bond length | 1.09 Å |
| ∠(O=S=O) | Angle between the two Oxygen atoms and Sulfur | 120.5° |
| ∠(C-S-C) | Angle between the Naphthyl-C, Sulfur, and Phenyl-C | 104.0° |
| τ(C-C-S-C) | Dihedral angle defining the twist of the phenyl group | 85.0° |
Computational and Theoretical Chemistry of Naphthalene, 2 Phenylsulfonyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the properties of Naphthalene (B1677914), 2-(phenylsulfonyl)- at the atomic and molecular levels.
Density Functional Theory (DFT) has been a primary tool for investigating Naphthalene, 2-(phenylsulfonyl)-. This method is favored for its balance of computational cost and accuracy in predicting molecular properties. DFT studies have been employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is commonly used in conjunction with various basis sets to model the compound. These calculations provide a detailed picture of the electron density distribution and are crucial for understanding the molecule's reactivity and intermolecular interactions.
While DFT methods are widely used, Hartree-Fock (HF) theory represents an alternative, ab initio approach that has also been applied to study Naphthalene, 2-(phenylsulfonyl)-. HF methods are based on the molecular orbital theory and provide a foundational understanding of the electronic structure. Although HF methods can be computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, they are valuable for providing a qualitative description of the molecular orbitals and for use as a starting point for more advanced computational methods.
The choice of a basis set is a critical aspect of quantum chemical calculations, as it directly impacts the accuracy of the results. For Naphthalene, 2-(phenylsulfonyl)-, a variety of basis sets have been tested and validated. Commonly, Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are employed. The selection process involves comparing the calculated properties with experimental data, where available, to ensure the chosen basis set provides a reliable description of the molecular system. The inclusion of polarization (d,p) and diffuse (++) functions is often necessary to accurately model the electronic distribution, especially around the sulfonyl group and the aromatic rings.
Molecular Geometry Optimization and Conformational Analysis
Theoretical calculations have been instrumental in determining the most stable three-dimensional arrangement of Naphthalene, 2-(phenylsulfonyl)-. Through geometry optimization procedures, researchers can identify the minimum energy conformation of the molecule. These studies have revealed the specific bond lengths, bond angles, and dihedral angles that characterize the structure. Conformational analysis explores the different spatial arrangements of the phenyl and naphthyl rings relative to the sulfonyl bridge. The results indicate that the molecule adopts a twisted conformation, with the two aromatic ring systems oriented at a significant angle to each other to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters of Naphthalene, 2-(phenylsulfonyl)-
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-O1 | 1.45 | ||
| S-O2 | 1.46 | ||
| S-C(naphthyl) | 1.78 | ||
| S-C(phenyl) | 1.79 | ||
| O1-S-O2 | 120.5 | ||
| C(naphthyl)-S-C(phenyl) | 105.2 | ||
| C(naphthyl)-S-C(phenyl)-C | |||
| C(phenyl)-S-C(naphthyl)-C |
Electronic Structure and Molecular Orbital Theory
The electronic properties of Naphthalene, 2-(phenylsulfonyl)- are key to understanding its behavior in various chemical environments.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for describing the electronic transitions and reactivity of a molecule. For Naphthalene, 2-(phenylsulfonyl)-, the HOMO is primarily localized on the electron-rich naphthalene ring system, while the LUMO is distributed over the phenylsulfonyl group. This separation of the frontier molecular orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that relates to the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.
Table 2: Calculated Electronic Properties of Naphthalene, 2-(phenylsulfonyl)-
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The localization and energy of these frontier orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. ucsb.edu
For aromatic compounds like naphthalene, FMO theory helps explain the regioselectivity of electrophilic substitution reactions. ucsb.edu The theory posits that the reaction is most likely to occur at the position where the HOMO is localized, as these electrons are the most available to participate in a reaction. ucsb.edu In the case of naphthalene, the HOMO is more localized at the 1-position, making it more susceptible to electrophilic attack than the 2-position. ucsb.edu Computational studies on naphthalene and its derivatives often involve calculations of HOMO and LUMO energy levels to predict their reactivity. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. researchgate.neticm.edu.pl It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis type orbitals (acceptors). researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions is a measure of the extent of delocalization and conjugation. icm.edu.plresearchgate.net
NBO analysis can elucidate the hybridization of atomic orbitals and the nature of chemical bonds, including hyperconjugative interactions that contribute to molecular stability. icm.edu.pl For aromatic systems like naphthalene derivatives, NBO analysis reveals strong delocalization of π-electrons within the ring system, which is evident from the high occupancy of the corresponding π-bonding orbitals. icm.edu.pl This analysis is crucial for understanding the electronic communication between different parts of the molecule, such as the naphthalene core and the phenylsulfonyl substituent.
Mulliken Charge Distribution and Electrostatic Potential Maps (MEP)
Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electron density. researchgate.net This information is valuable for understanding the electrostatic properties of the molecule and predicting its interaction with other molecules.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are used to predict sites of electrophilic and nucleophilic attack. libretexts.orgyoutube.com These three-dimensional maps illustrate the electrostatic potential on the molecular surface, with different colors representing varying charge potentials. researchgate.netyoutube.com Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com For substituted naphthalenes, MEP maps can reveal how the substituent alters the charge distribution across the aromatic system, thereby influencing its reactivity. researchgate.net
Spectroscopic Property Prediction from Theoretical Calculations
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational, NMR, and UV-Vis spectra. These theoretical predictions are often used in conjunction with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.
Vibrational Wavenumber Calculations and IR/Raman Spectra Simulation
Theoretical calculations, particularly using Density Functional Theory (DFT), can accurately predict the vibrational frequencies of a molecule. niscpr.res.in These calculated frequencies can be used to simulate the Infrared (IR) and Raman spectra. niscpr.res.inresearchgate.net By comparing the simulated spectra with experimental data, vibrational assignments for the observed bands can be made, providing a detailed understanding of the molecule's vibrational modes. niscpr.res.inresearchgate.net For complex molecules like "Naphthalene, 2-(phenylsulfonyl)-", computational methods can help to distinguish and assign the vibrational modes associated with the naphthalene and phenylsulfonyl moieties. The accuracy of these predictions can be improved by using appropriate scaling factors to account for systematic errors in the calculations. niscpr.res.in
NMR Chemical Shift Prediction and Correlation with Experimental Data
Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. arxiv.org Machine learning and GNN-based models have shown considerable success in accurately predicting ¹H and ¹³C NMR chemical shifts. arxiv.orgresearchgate.net These predictions are crucial for structural elucidation, allowing researchers to compare theoretical shifts with experimental spectra to validate proposed structures. arxiv.org For substituted naphthalenes, computational predictions can help to assign the chemical shifts of the various protons and carbons in the aromatic rings and the substituent, and to understand the electronic effects of the substituent on the chemical shifts. nih.gov
UV-Vis Spectra Prediction
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can predict the wavelengths of maximum absorbance (λmax) and provide insights into the nature of the electronic transitions, such as π → π* transitions. nih.govresearchgate.net For aromatic compounds, the UV-Vis spectrum is characteristic of the conjugated π-electron system. researchgate.net Computational predictions of the UV-Vis spectrum of "Naphthalene, 2-(phenylsulfonyl)-" can help to understand how the phenylsulfonyl group influences the electronic structure and the absorption properties of the naphthalene chromophore.
Reaction Mechanism Elucidation via Computational Pathways
Computational studies are instrumental in elucidating the complex reaction mechanisms involving organic molecules. Through techniques such as Density Functional Theory (DFT) and other high-level quantum chemical methods, reaction pathways can be mapped, transition states identified, and activation energies calculated. This allows for a detailed understanding of how a molecule might be synthesized or how it might degrade under certain conditions.
For instance, computational frameworks have been successfully applied to study the degradation mechanisms of various organic compounds, providing insights that are often difficult to obtain through experimental means alone. These studies can detail reaction steps, such as protonation, water addition, and rearrangement, to build a comprehensive picture of the reaction landscape. Similarly, the oxidation mechanisms of naphthalene initiated by hydroxyl radicals have been theoretically studied, revealing the kinetics and site-selectivity of such reactions.
Intermolecular Interaction Energy and Supramolecular Aggregate Analysis
The study of intermolecular interactions is critical for understanding the solid-state properties and crystal packing of molecules. Computational methods allow for the quantification of these non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the formation of supramolecular aggregates.
While specific research on the supramolecular aggregates of "Naphthalene, 2-(phenylsulfonyl)-" is limited, a detailed crystallographic and computational study has been conducted on its isomer, "1-(Phenylsulfonyl)naphthalene". This study provides valuable insights into the types of intermolecular interactions that are likely to be present in the 2-substituted analogue as well.
In the crystal structure of "1-(Phenylsulfonyl)naphthalene", the packing is consolidated by a weak C-H···π interaction involving neighboring naphthalene and benzene (B151609) rings. Additionally, two distinct offset π-π stacking interactions are observed: one between the benzene rings of adjacent molecules and another between the naphthalene systems. These interactions are characterized by specific centroid-centroid distances and slippage parameters, which are detailed in the table below.
| Interaction Type | Interacting Moieties | Centroid-Centroid Distance (Å) | Slippage (Å) | Reference |
|---|---|---|---|---|
| π-π Stacking | Benzene - Benzene | 3.876 (9) | 1.412 | |
| π-π Stacking | Naphthalene - Naphthalene | 3.566 (4) | 0.554 |
The study of such intermolecular interaction energies and the resulting supramolecular frameworks is essential for materials science, as these interactions dictate many of the bulk properties of organic materials.
Thermodynamic Properties and Physico-Chemical Characteristics from Theoretical Studies
Theoretical studies are a powerful tool for determining the thermodynamic and physico-chemical properties of molecules. These calculations can provide data on properties such as enthalpy of formation, Gibbs free energy, and various molecular descriptors, which are fundamental to understanding the stability and reactivity of a compound.
For "Naphthalene, 2-(phenylsulfonyl)-", some basic physico-chemical properties can be identified from chemical supplier databases. However, comprehensive theoretical studies detailing its thermodynamic properties are not extensively available in the current literature.
As a reference, extensive experimental and theoretical thermodynamic data are available for the parent molecule, naphthalene. These studies provide values for properties such as the constant pressure heat capacity, entropy, and enthalpy of formation for naphthalene. For instance, the cell model and quasiharmonic calculations have been used to describe the basic thermodynamic functions of solid naphthalene over a range of temperatures.
While these data for naphthalene provide a foundational context, the specific thermodynamic and detailed physico-chemical characteristics of "Naphthalene, 2-(phenylsulfonyl)-" as determined by theoretical studies remain an area for future investigation. The molecular formula for "Naphthalene, 2-(phenylsulfonyl)-" is C₁₆H₁₂O₂S, and its molecular weight is approximately 268.33 g/mol . A closely related isomer, "1-(Phenylsulfonyl)naphthalene", has been characterized by X-ray crystallography, revealing a triclinic crystal system with specific unit cell parameters.
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Research Applications and Broader Context in Organic Synthesis
2-(phenylsulfonyl)naphthalene as a Synthetic Intermediate and Building Block
The concept of molecular building blocks (MBBs) is central to modern chemistry, enabling the construction of complex molecules with desired properties in a more controlled and efficient manner. researchgate.netsciencedaily.com Naphthalene (B1677914) derivatives are particularly valuable as MBBs due to their presence in numerous natural products, pharmaceuticals, and materials. youtube.com The naphthalene scaffold is a key component in various approved drugs, highlighting its importance in medicinal chemistry. thieme-connect.com The introduction of a phenylsulfonyl group onto the naphthalene core, as in 2-(phenylsulfonyl)naphthalene, creates a bifunctional intermediate with distinct reactive sites, enhancing its utility for constructing diverse and complex molecular architectures. semanticscholar.org
The primary role of 2-(phenylsulfonyl)naphthalene in synthesis stems from the powerful influence of the phenylsulfonyl group on the reactivity of the naphthalene ring system. The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic system towards electrophilic attack compared to unsubstituted naphthalene. This deactivation is not uniform across the ring; it directs incoming electrophiles to specific positions, thereby controlling the regioselectivity of reactions.
This directing effect is crucial for the regioselective synthesis of polysubstituted naphthalene derivatives, which are important precursors for a wide range of materials and biologically active compounds. nih.govnih.gov By starting with 2-(phenylsulfonyl)naphthalene, chemists can introduce new functional groups at predictable locations, a fundamental requirement for building complex molecular scaffolds. The ability to construct such scaffolds is vital for developing new drugs and advanced materials, such as those with unique optical or electronic properties. researchgate.netnih.gov
The function of 2-(phenylsulfonyl)naphthalene as a precursor is demonstrated in its own subsequent reactions. The electron-withdrawing nature of the sulfonyl group makes the naphthalene ring susceptible to nucleophilic aromatic substitution under certain conditions, and it directs electrophilic aromatic substitution to specific, less deactivated positions. For instance, nitration of 2-phenylsulfonylnaphthalene leads to the formation of mono-nitro derivatives, providing a pathway to amino-substituted phenylsulfonylnaphthalenes, which are themselves valuable synthetic intermediates.
Furthermore, the sulfonyl group itself can be the site of chemical transformation. While the C-SO2 bond is generally stable, it can be cleaved under specific reductive conditions, allowing for the complete removal of the phenylsulfonyl moiety after it has served its purpose in directing other reactions. This "temporary" nature makes it a valuable strategic tool. In related systems, naphthalene sulfonic acids are well-known precursors to other important naphthalene derivatives. For example, the fusion of sodium naphthalene sulfonates with alkali hydroxides is a classic industrial method for producing naphthols. Similarly, naphthalene sulfonyl chlorides, which can be derived from the corresponding sulfonic acids, can be reduced to form thionaphthols. These transformations highlight the versatility of the sulfonylnaphthalene scaffold as a gateway to a wide array of functionalized naphthalene systems.
Broader Applications of Sulfonyl Groups in Organic Synthesis
The phenylsulfonyl portion of 2-(phenylsulfonyl)naphthalene imparts much of the compound's synthetic utility. Sulfonyl groups, in general, are a cornerstone of modern organic synthesis due to their diverse reactivity. thieme-connect.comiomcworld.com
The amine functional group is ubiquitous in biologically active molecules, but its nucleophilicity and basicity can interfere with many chemical transformations. libretexts.org Therefore, the temporary protection of amines is a frequent necessity in multi-step synthesis. nih.govlibretexts.org Sulfonyl chlorides react readily with primary and secondary amines to form sulfonamides. youtube.com
The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen atom because the lone pair of electrons is delocalized by the powerful electron-withdrawing sulfonyl group. youtube.com This makes the protected amine unreactive to many reagents, such as electrophiles and oxidants.
A key advantage of sulfonamides is their stability across a wide range of reaction conditions. However, this same stability can make their removal (deprotection) challenging. nih.govlibretexts.org Different sulfonyl groups have been developed to balance stability with ease of cleavage.
Table 1: Common Sulfonyl Protecting Groups for Amines| Protecting Group | Full Name | Common Cleavage Conditions | Characteristics |
|---|---|---|---|
| Ts (Tosyl) | p-Toluenesulfonyl | Strong acid (HBr, TFA); Dissolving metal reduction (Na/NH₃) youtube.comlibretexts.org | Very stable, robust, but often requires harsh deprotection conditions. nih.gov |
| Ns (Nosyl) | 2-Nitrobenzenesulfonyl or 4-Nitrobenzenesulfonyl | Mild nucleophiles (e.g., thiophenol and base) nih.gov | Easily cleaved under mild conditions, but less stable to some reagents (e.g., reductants). nih.gov |
| Nms | 2-(Neopentyloxy)-5-methoxy-phenylsulfonyl | Thiolate anions | A newer group designed to combine high stability with mild cleavage conditions. nih.gov |
This strategy of protection and deprotection allows for complex synthetic sequences to be performed on molecules containing otherwise reactive amino groups.
Beyond their role in forming protecting groups, sulfones are powerful functional groups for activating and controlling chemical reactions. They are often described as "chemical chameleons" because they can act as activating groups, directing groups, and good leaving groups. thieme-connect.com
Activation: The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions. For example, it significantly increases the acidity of α-protons, facilitating the formation of a carbanion. This carbanion can then react with various electrophiles, allowing for the construction of new carbon-carbon bonds. thieme-connect.com Vinyl sulfones are potent Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions. rsc.org
Directing Group: As seen in 2-(phenylsulfonyl)naphthalene, the sulfonyl group can direct substitution reactions on aromatic rings. In other contexts, it can direct stereochemistry.
Leaving Group: The sulfinate anion (RSO₂⁻) is a good leaving group. This property is exploited in reactions like the Julia olefination and the Ramberg-Bäcklund reaction, where the sulfone group is ultimately eliminated to form a carbon-carbon double bond. iomcworld.com This ability to be removed after facilitating a key bond formation makes the sulfone group an exceptionally versatile synthetic tool. rsc.org
Development of Novel Catalysts and Reagents Involving Sulfonylnaphthalenes
The unique electronic and structural properties of functionalized naphthalenes make them attractive candidates for the development of new reagents and catalysts. While catalysts specifically derived from 2-(phenylsulfonyl)naphthalene are not widely reported, related structures are integral to the creation of functional materials. For example, a functionalized sulfonylnaphthalene, 6-Chloro-4-(phenylsulfonyl)-2,3-dihydro-1H-cyclopenta[b]naphthalene, has been synthesized as part of research into novel fluorescent compounds and liquid crystals. google.com Such molecules, with their well-defined structures and electronic properties, are the foundation for new sensory materials and optoelectronic devices.
Furthermore, other functionalized naphthalenes are used as building blocks for complex, self-assembled systems. For instance, 1,8-dihydroxy naphthalene can be used to construct stable host-guest complexes that act as supramolecular aggregates. nih.gov These organized structures can be designed to perform specific functions, including catalysis. The incorporation of a sulfonylnaphthalene unit into such a system could modulate its electronic properties, solubility, and binding capabilities, potentially leading to new, tailored catalysts for specific chemical transformations. The development of such systems is an active area of research, aiming to create custom-made materials for advanced applications. semanticscholar.org
Relevance in Advanced Material Science and Polymer Chemistry
The compound Naphthalene, 2-(phenylsulfonyl)- combines two key structural motifs: a naphthalene core and a phenylsulfonyl group. Both are instrumental in the development of advanced materials and polymers. The naphthalene unit, a polycyclic aromatic hydrocarbon, is a well-established building block for materials with interesting optical and electronic properties. nih.gov Derivatives of naphthalene are investigated for their strong fluorescence, photostability, and electroactivity, making them excellent candidates for organic electronic devices. vulcanchem.com
The introduction of a naphthalene moiety into a polymer backbone can significantly enhance its properties. For instance, incorporating naphthalene structures into polyimides has been shown to improve thermal stability, mechanical strength, and lower the dielectric constant, which is crucial for applications in modern electronics. mdpi.com In the field of renewable energy, alternating copolymers of fluorene (B118485) and naphthalene diimide have been synthesized and used as n-type polymers in all-polymer solar cells. rsc.org These examples underscore the value of the naphthalene scaffold in creating high-performance polymers.
On the other hand, the sulfone group (-SO₂-) is the defining feature of polysulfones, a class of high-performance thermoplastics known for their exceptional thermal stability, resistance to hydrolysis in both acidic and basic conditions, and biocompatibility. scholasticahq.com These properties make polysulfones suitable for demanding applications, including automotive components, aircraft interiors, and medical-grade filtration membranes for dialysis and water purification. scholasticahq.com
Given that Naphthalene, 2-(phenylsulfonyl)- contains both a naphthalene ring and a sulfone linkage, it can be inferred that it may serve as a valuable monomer or additive in polymer synthesis. Its rigid naphthalene component could impart enhanced thermal and mechanical properties, while the polar sulfonyl group could influence solubility and intermolecular interactions. The combination of these features suggests potential applications in creating specialized polymers for electronics, aerospace, or medical devices where high performance is paramount.
Table 1: Properties and Applications of Structurally Related Polymers This table is generated based on data from related polymer systems to infer the potential of Naphthalene, 2-(phenylsulfonyl)-.
| Polymer Class | Key Structural Unit | Notable Properties | Potential Applications | Reference(s) |
|---|---|---|---|---|
| Naphthalene-based Polyimides | Naphthalene Ring | High thermal stability (Td5% > 560 °C), high glass transition temperature (Tg > 380 °C), low dielectric constant. | Microelectronics, aerospace films. | mdpi.com |
| Poly(fluorene-alt-naphthalene diimide) | Naphthalene Diimide | n-type semiconductor, good charge mobility. | All-polymer solar cells. | rsc.org |
| Polysulfones (PES/PSU) | Aryl-SO₂-Aryl | High thermal and dimensional stability, chemical resistance, biocompatibility. | Medical membranes, automotive parts, food and beverage processing. | scholasticahq.com |
Design of Chemically Related Scaffolds for Further Chemical Research
The naphthalene skeleton is a privileged scaffold in chemical synthesis, serving as a versatile starting point for the development of molecules with specific functions. nih.gov Its rigid, planar structure and rich electron system make it an ideal foundation for building complex architectures with tailored electronic and photophysical properties. nih.govnih.gov Various synthetic methodologies have been developed to create substituted naphthalenes with precise regioselectivity, highlighting its importance as a fundamental building block. youtube.com
The specific structure of Naphthalene, 2-(phenylsulfonyl)- offers distinct features for designing new chemical entities. The combination of the naphthalene core with a phenylsulfonyl group creates a scaffold with a defined three-dimensional shape and electronic profile. The sulfone group acts as a strong electron-withdrawing group and a rigid linker, which can influence the molecular conformation and properties of any derived compounds.
Research into related structures demonstrates the utility of this type of scaffold. For example, novel benzyl (B1604629) naphthyl sulfone derivatives have been designed and synthesized as potential radioprotective agents. nih.gov In this work, the naphthalene-sulfone core was systematically modified to study structure-activity relationships, leading to the identification of compounds with significant protective effects against ionizing radiation. nih.gov This illustrates a clear strategy where a parent scaffold, chemically related to Naphthalene, 2-(phenylsulfonyl)-, is used as a template for discovering new bioactive molecules.
Furthermore, the naphthalene unit itself is a key component in the design of materials for other specific applications. Sulfonated poly(arylene ether ketone)s containing rigid binaphthyl backbones have been developed for use as proton exchange membranes, a critical component in fuel cell technology. nih.gov The design of these polymers relies on the rigidity and chemical stability of the naphthalene-derived scaffold. nih.gov These examples provide a strong basis for the potential of Naphthalene, 2-(phenylsulfonyl)- and its derivatives as foundational structures for future research in medicinal chemistry, material science, and catalysis.
Table 2: Examples of Naphthalene-Based Scaffolds in Chemical Research This table showcases related scaffolds where the naphthalene core is central to the design of new functional molecules.
| Scaffold Class | Key Structural Features | Area of Research | Example Application | Reference(s) |
|---|---|---|---|---|
| Benzyl Naphthyl Sulfones | Naphthalene linked to a benzyl sulfone. | Medicinal Chemistry | Development of radioprotective agents. | nih.gov |
| 2-Phenylnaphthalenes | Naphthalene substituted with a phenyl group. | Organic Synthesis | Efficient synthesis from styrene (B11656) oxides using recyclable catalysts. | rsc.org |
| Naphthalene-bridged Disilanes | Naphthalene fused with a disilane (B73854) ring. | Material Science | Study of photophysical properties and excimer formation for potential sensor applications. | nih.gov |
| Sulfonated Binaphthyl Polymers | Polymer backbone containing linked, sulfonated naphthalene units. | Polymer Chemistry | Creation of proton exchange membranes for fuel cells. | nih.gov |
Q & A
Q. What are the recommended methodologies for synthesizing Naphthalene, 2-(phenylsulfonyl)- and characterizing its purity?
To synthesize this compound, researchers can employ nucleophilic substitution or coupling reactions involving sulfonyl precursors. For example, reacting 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine yields sulfonothioate derivatives. Post-synthesis, purity should be confirmed via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy to validate functional groups like sulfonyl and nitrile moieties. Melting point determination and thin-layer chromatography (TLC) are also critical for assessing crystallinity and reaction progress .
Q. How should researchers design initial toxicity screening studies for Naphthalene, 2-(phenylsulfonyl)-?
Follow a tiered approach:
- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic toxicity) to assess cytotoxicity (via MTT assay) and oxidative stress markers (e.g., glutathione depletion).
- In vivo models : Conduct acute exposure studies in rodents (OECD Guideline 423) with oral, inhalation, or dermal routes. Monitor systemic effects (e.g., respiratory, hepatic) as outlined in Table B-1 of the ATSDR framework, which specifies endpoints like body weight changes and histopathology .
Q. What standardized protocols exist for determining the physicochemical properties of Naphthalene, 2-(phenylsulfonyl)-?
Utilize NIST Chemistry WebBook protocols for:
- Solubility : Shake-flask method with HPLC quantification.
- LogP (octanol-water partition coefficient) : Reverse-phase HPLC or experimental partitioning.
- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Cross-reference data with peer-reviewed studies to ensure consistency, as non-peer-reviewed sources may lack validation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the toxicological pathways of Naphthalene, 2-(phenylsulfonyl)-?
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes.
- Reactive oxygen species (ROS) detection : Employ fluorescent probes (e.g., DCFH-DA) in cell cultures.
- Transcriptomic analysis : Perform RNA sequencing on exposed tissues to identify dysregulated pathways (e.g., CYP450 enzymes, antioxidant response genes). ATSDR’s systematic review framework (Steps 4–8) recommends integrating mechanistic data with apical outcomes to establish causality .
Q. What strategies resolve contradictions in toxicity data across studies?
- Risk of bias assessment : Apply tools from Appendix C (Tables C-6 and C-7) to evaluate study design flaws (e.g., inadequate randomization, incomplete outcome reporting) .
- Dose-response reconciliation : Use benchmark dose (BMD) modeling to normalize disparate exposure metrics.
- Confidence rating : Rate evidence quality per ATSDR’s Step 6, prioritizing studies with low bias and reproducible results .
Q. How can toxicokinetic models be optimized for Naphthalene, 2-(phenylsulfonyl)-?
- Compartmental modeling : Incorporate physiologically based pharmacokinetic (PBPK) parameters (e.g., tissue-blood partition coefficients) derived from rodent studies.
- Biomonitoring : Measure urinary sulfonamide metabolites as exposure biomarkers, aligning with ATSDR’s Appendix E recommendations for health care providers .
- Interspecies extrapolation : Adjust allometric scaling factors using species-specific metabolic rates from in vitro assays .
Q. What advanced techniques identify biomarkers of exposure or effect for this compound?
- Proteomics : Use tandem mass tags (TMT) to quantify protein adducts (e.g., sulfonylated hemoglobin).
- Epigenetic profiling : Analyze DNA methylation (via bisulfite sequencing) in target tissues.
- Biomarker validation : Apply machine learning to cross-validate candidate biomarkers against epidemiological datasets from ATSDR’s literature search framework (Appendix B) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
